



# Prins cyclization reaction for the synthesis of substituted tetrahydropyrans

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Compound of Interest

Methyl tetrahydropyran-4carboxylate

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# Application Notes: Prins Cyclization for Tetrahydropyran Synthesis

The synthesis of substituted tetrahydropyrans (THPs) is a cornerstone of modern organic chemistry, driven by the prevalence of the THP scaffold in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pharmaceutical agents.[1] [2] Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile method for the stereoselective construction of the tetrahydropyran ring.[1][3] This reaction, typically catalyzed by a Brønsted or Lewis acid, involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[4][5]

The key step in the Prins cyclization is the formation of an oxocarbenium ion, which then undergoes an intramolecular reaction with the alkene (the  $\pi$ -component) to form the heterocyclic ring.[4][6] The stereochemical outcome of the reaction is often controlled by a chair-like transition state, which allows for the predictable synthesis of highly substituted THPs with excellent diastereoselectivity.[7]

## **Mechanism of Action**

The generally accepted mechanism for the acid-catalyzed Prins cyclization begins with the activation of an aldehyde by a catalyst (e.g., a Lewis acid). This is followed by the nucleophilic attack of the homoallylic alcohol to form a hemiacetal, which then loses water to generate a key

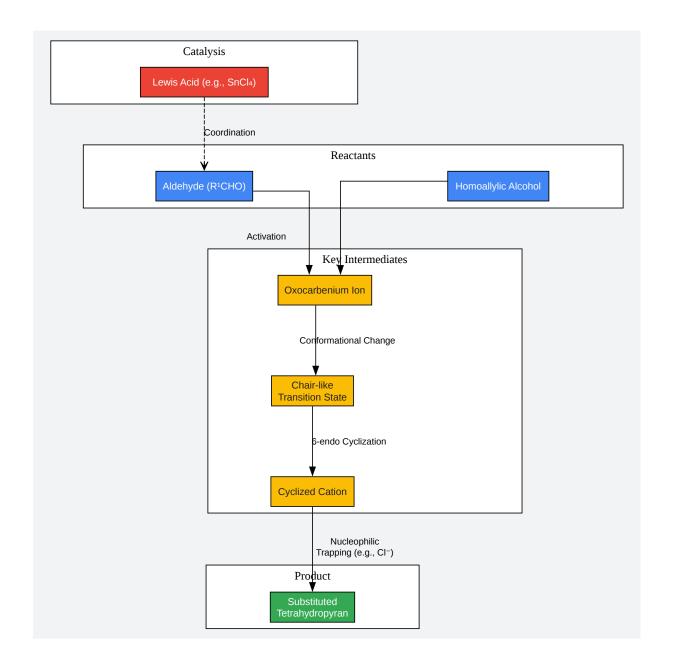


## Methodological & Application

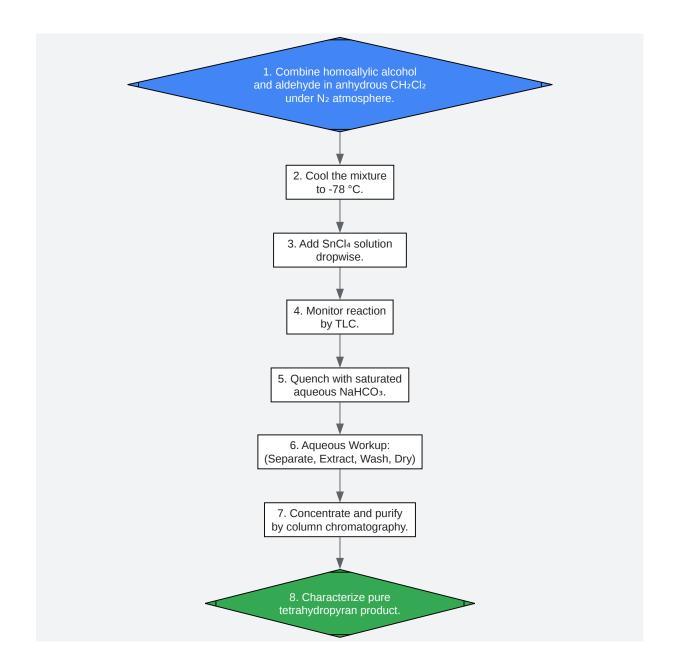
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oxocarbenium ion intermediate. This intermediate adopts a chair-like conformation to minimize steric interactions. The intramolecular attack of the alkene  $\pi$ -system onto the oxocarbenium ion (6-endo-trig cyclization) proceeds, forming a new carbon-carbon bond and a tertiary carbocation. The reaction is then terminated by the trapping of this carbocation by a nucleophile (e.g., a halide from the Lewis acid or solvent) to yield the substituted tetrahydropyran.[1][6][8]









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